molecular formula C21H22O3 B12322401 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene CAS No. 26762-29-8

2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene

Cat. No.: B12322401
CAS No.: 26762-29-8
M. Wt: 322.4 g/mol
InChI Key: QQNZOECCMADQHL-UHFFFAOYSA-N
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Description

2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene is a complex polymeric compound It is formed by the telomerization of 2,5-furandione (maleic anhydride) with ethenylbenzene (styrene) and (1-methylethyl)benzene (cumene)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-furandione, telomer with ethenylbenzene and (1-methylethyl)benzene typically involves the telomerization reaction. This process includes the polymerization of maleic anhydride with styrene and cumene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), at elevated temperatures ranging from 60°C to 100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous polymerization processes. The reactants are fed into a reactor where they undergo polymerization under controlled temperature and pressure conditions. The resulting polymer is then purified and processed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of adhesives, coatings, and resins.

Mechanism of Action

The mechanism of action of 2,5-furandione, telomer with ethenylbenzene and (1-methylethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can form cross-linked networks through radical polymerization, which enhances its mechanical properties. Additionally, its functional groups can interact with biological molecules, making it suitable for biomedical applications .

Comparison with Similar Compounds

Similar Compounds

    Poly(styrene-co-maleic anhydride): A copolymer of styrene and maleic anhydride.

    Poly(styrene-co-acrylic acid): A copolymer of styrene and acrylic acid.

    Poly(styrene-co-maleic acid): A copolymer of styrene and maleic acid.

Uniqueness

2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene is unique due to the presence of cumene in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

26762-29-8

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

cumene;furan-2,5-dione;styrene

InChI

InChI=1S/C9H12.C8H8.C4H2O3/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h3-8H,1-2H3;2-7H,1H2;1-2H

InChI Key

QQNZOECCMADQHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O

Origin of Product

United States

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